Methylgomisin O
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Overview
Description
Methylgomisin O is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera. It is known for its various biological activities, including anti-inflammatory and cytotoxic effects . This compound has garnered interest due to its potential therapeutic applications and its role in traditional Chinese medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylgomisin O involves the extraction from the fruits of Schisandra sphenanthera. The process typically includes solvent extraction followed by chromatographic techniques to isolate the compound . The specific reaction conditions and solvents used in the extraction process include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
The use of advanced chromatographic techniques and solvent systems ensures the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methylgomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Methylgomisin O has a wide range of scientific research applications:
Mechanism of Action
Methylgomisin O exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activation of the NF-κB and MAPK pathways, leading to the suppression of inflammatory cytokine production . Additionally, it exhibits cytotoxic effects on HL-60 cells by inhibiting tumor necrosis factor-alpha and interleukin-6 .
Comparison with Similar Compounds
Methylgomisin O is unique among dibenzocyclooctadiene lignans due to its specific structural features and biological activities. Similar compounds include:
Schisandrin: Another lignan from Schisandra species with hepatoprotective and antioxidant properties.
Gomisin A: Known for its anti-inflammatory and hepatoprotective effects.
Schisantherin B: Exhibits anti-inflammatory and antiviral activities.
This compound stands out due to its potent cytotoxic effects and its ability to inhibit specific signaling pathways involved in inflammation and viral entry .
Properties
Molecular Formula |
C24H30O7 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(8R,9S,10S)-3,4,5,8,19-pentamethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene |
InChI |
InChI=1S/C24H30O7/c1-12-8-14-9-17-22(31-11-30-17)23(28-6)18(14)19-15(20(26-4)13(12)2)10-16(25-3)21(27-5)24(19)29-7/h9-10,12-13,20H,8,11H2,1-7H3/t12-,13-,20+/m0/s1 |
InChI Key |
FCFAWFPHAOTXPJ-KQHSUYLTSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)OC)OC)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC)OC)OC)OC)OC)OCO3 |
Origin of Product |
United States |
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